
Agn-PC-0ncln9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0ncln9, also known as 2-oxopropyl(triphenyl)arsanium bromide, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a triphenylarsanium group and a bromide ion.
Métodos De Preparación
The synthesis of 2-oxopropyl(triphenyl)arsanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylarsine with 2-bromoacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-oxopropyl(triphenyl)arsanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced arsenium compounds.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triphenylarsine oxide and other by-products.
Aplicaciones Científicas De Investigación
2-oxopropyl(triphenyl)arsanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-oxopropyl(triphenyl)arsanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
2-oxopropyl(triphenyl)arsanium bromide can be compared with other similar compounds, such as:
Triphenylarsine oxide: This compound shares the triphenylarsine group but lacks the 2-oxopropyl and bromide components.
Triphenylarsine chloride: Similar to the bromide compound, but with a chloride ion instead of bromide.
Triphenylarsine iodide: Another similar compound with an iodide ion replacing the bromide.
The uniqueness of 2-oxopropyl(triphenyl)arsanium bromide lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
42350-75-4 |
|---|---|
Fórmula molecular |
C21H20AsBrO |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
2-oxopropyl(triphenyl)arsanium;bromide |
InChI |
InChI=1S/C21H20AsO.BrH/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PQIKHJWCLWXPAW-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


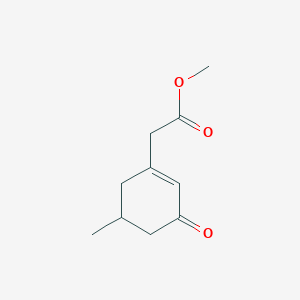
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
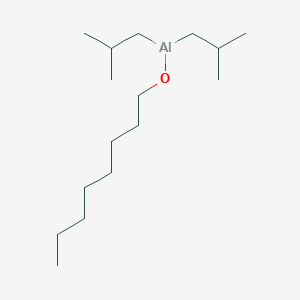
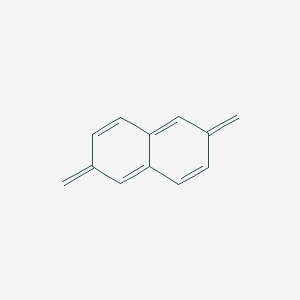
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
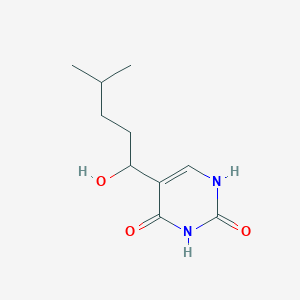

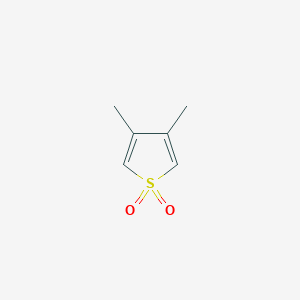
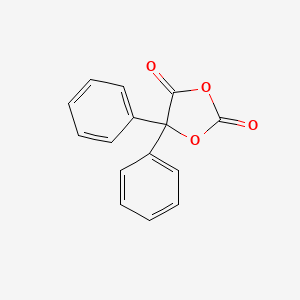
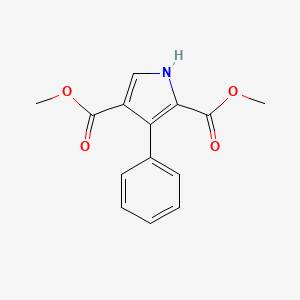
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


